2,5-Dimethyl-4,6-pyrimidinediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

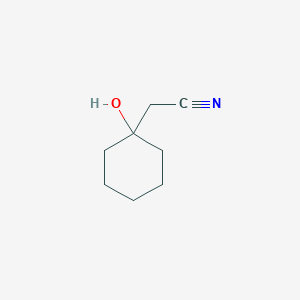

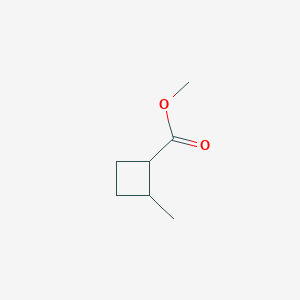

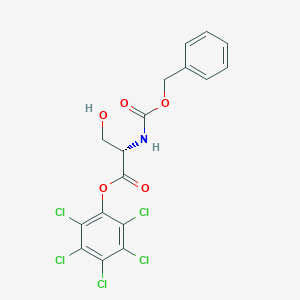

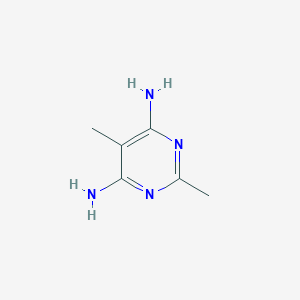

2,5-Dimethyl-4,6-pyrimidinediamine is a chemical compound with the molecular formula C6H10N4 . It has been used as an intermediate in the synthesis of various compounds .

Synthesis Analysis

The synthesis of 2,5-Dimethyl-4,6-pyrimidinediamine derivatives has been reported in several studies. For instance, one study designed and synthesized 33 4,6-pyrimidinediamine derivatives as dual EGFR and FGFR inhibitors . Another study reported the reaction of 2-amino-4,6-dimethylpyrimidine with carboxylic acid such as gallic acid and pimelic acid, yielding a salt and co-crystal, respectively .Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-4,6-pyrimidinediamine has been analyzed in several studies. For example, one study reported that the crystal structure and hydrogen bond interaction of the two crystals were determined by single X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving 2,5-Dimethyl-4,6-pyrimidinediamine have been studied. For instance, one study reported that FGF2-FGFR1 autocrine pathway activation reduces the sensitivity of non-small cell lung cancer (NSCLC) cells to EGFR inhibitors like Gefitinib .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethyl-4,6-pyrimidinediamine can be found in various databases .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

One study highlighted the synthesis of novel hexahydropyrimidines, which are significant in the development of bioactive compounds, through a one-pot condensation reaction involving 2,2-dimethylpropane-1,3-diamine. These compounds have applications in fungicides, antibacterials, and antivirals, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Abu-Obaid et al., 2014).

Crystal Structure and Molecular Recognition

Research on the crystal structures of pyrimidine derivatives has provided insights into molecular recognition processes crucial for drug action. For example, the study of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts revealed different tautomeric forms and their implications for hydrogen bonding in pharmaceuticals (Rajam et al., 2017).

Spectrophotometric Studies

Spectrophotometric studies have been employed to investigate proton transfer complexes involving pyrimidine derivatives. These studies are essential for understanding the chemical properties and potential applications of these compounds in analytical chemistry (Habeeb et al., 2009).

Material Science Applications

The development of novel polymers and materials also benefits from the study of pyrimidine derivatives. For instance, fluorinated polyimides derived from pyrimidine-based monomers have shown exceptional thermal stability and low dielectric constants, making them suitable for advanced electronic applications (Madhra et al., 2002).

Photophysical Studies

Investigations into the photophysical properties of pyrimidine derivatives, such as their behavior under UV irradiation, are crucial for understanding their role in DNA damage and repair mechanisms. These studies can lead to further insights into the prevention and treatment of UV-induced mutations (Thomas et al., 2002).

Safety And Hazards

Direcciones Futuras

The future directions for the research and development of 2,5-Dimethyl-4,6-pyrimidinediamine and its derivatives could involve their potential use in the treatment of diseases such as non-small cell lung cancer (NSCLC) . Further studies are needed to explore their potential therapeutic effects and safety profiles.

Propiedades

IUPAC Name |

2,5-dimethylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H4,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZKLBBMUXBGEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylpyrimidine-4,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.